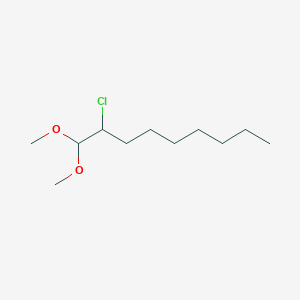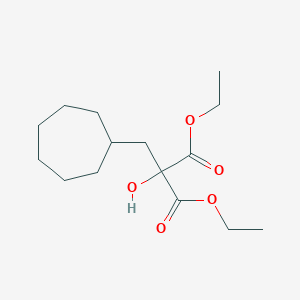
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cycloheptylmethyl group, a hydroxy group, and two ethyl ester groups attached to a propanedioate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cycloheptylmethyl)(hydroxy)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with cycloheptylmethyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of diethyl (cycloheptylmethyl)propanedioate.
Reduction: Formation of diethyl (cycloheptylmethyl)(hydroxy)propanediol.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
科学的研究の応用
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of diethyl (cycloheptylmethyl)(hydroxy)propanedioate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The hydroxy group can form hydrogen bonds with active site residues, facilitating the catalytic process. The cycloheptylmethyl group may enhance the compound’s binding affinity and specificity for certain enzymes .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler malonic ester without the cycloheptylmethyl and hydroxy groups.
Diethyl (phenylmethyl)malonate: Contains a phenylmethyl group instead of a cycloheptylmethyl group.
Diethyl (hydroxymethyl)malonate: Contains a hydroxymethyl group instead of a hydroxy group.
Uniqueness
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is unique due to the presence of both the cycloheptylmethyl and hydroxy groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for specialized applications in organic synthesis and biochemical research .
特性
CAS番号 |
90107-13-4 |
|---|---|
分子式 |
C15H26O5 |
分子量 |
286.36 g/mol |
IUPAC名 |
diethyl 2-(cycloheptylmethyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C15H26O5/c1-3-19-13(16)15(18,14(17)20-4-2)11-12-9-7-5-6-8-10-12/h12,18H,3-11H2,1-2H3 |
InChIキー |
QVBSBDZNEHAPAO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1CCCCCC1)(C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


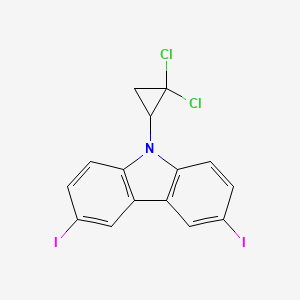
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

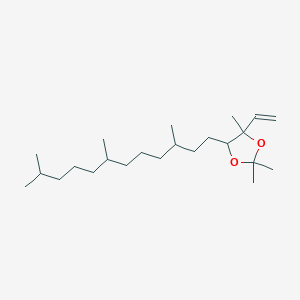

methanone](/img/structure/B14371605.png)


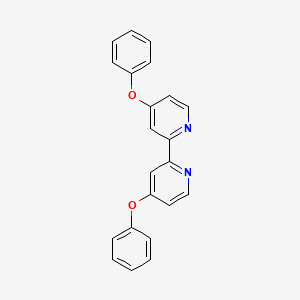
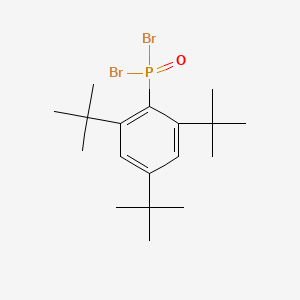
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
